Dinoseb-trolamine

説明

特性

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-butan-2-yl-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5.C6H15NO3/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;8-4-1-7(2-5-9)3-6-10/h4-6,13H,3H2,1-2H3;8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKPPLCJMDGOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-85-7 (Parent) | |

| Record name | Dinoseb-trolamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5034989 | |

| Record name | Dinoseb-trolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6420-47-9 | |

| Record name | Dinoseb-trolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6420-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoseb-trolamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1-methylpropyl)-4,6-dinitro-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinoseb-trolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butyl-4,6-dinitrophenol, compound with 2,2',2''-nitrilotriethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOSEB-TROLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R100VW5Z1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dinoseb-Trolamine: Structure, Properties, and Toxicological Profile

This guide provides a comprehensive technical overview of dinoseb-trolamine, a salt formulation of the dinitrophenol herbicide dinoseb. Intended for researchers, toxicologists, and drug development professionals, this document delves into the core chemical and biological characteristics of the compound, synthesizing established data with practical scientific insights. We will explore its chemical structure, physicochemical properties, mechanism of action, and toxicological significance, grounding all claims in authoritative references.

Chemical Identity and Structure

Dinoseb-trolamine is the salt formed between the acidic phenol dinoseb and the organic base triethanolamine (trolamine). Dinoseb itself, chemically known as 2-(sec-butyl)-4,6-dinitrophenol, was a widely used contact herbicide, insecticide, and fungicide first registered in 1948.[1] Due to severe toxicity, particularly developmental effects, its use has been banned in many jurisdictions, including the United States and the European Union, since 1986.[2][3] Dinoseb-trolamine was one of several salt formulations designed to modify the compound's physical properties for application.[1]

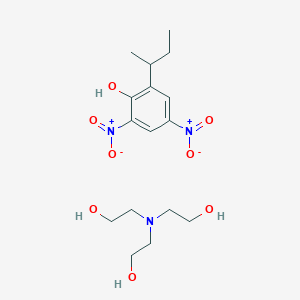

The core structure of dinoseb features a phenol ring substituted with two nitro groups and a sec-butyl group. The trolamine moiety is an organic amine with three ethanol side chains.

-

IUPAC Name (Dinoseb): 2-(butan-2-yl)-4,6-dinitrophenol[2]

-

IUPAC Name (Dinoseb-Trolamine): (RS)-2-sec-butyl-4,6-dinitrophenol - 2,2′,2″-nitrilotriethanol[4]

-

Chemical Formula (Dinoseb): C₁₀H₁₂N₂O₅[2]

-

Chemical Formula (Dinoseb-Trolamine): C₁₆H₂₇N₃O₈[4]

-

Molecular Weight (Dinoseb): 240.22 g/mol [3]

-

Molecular Weight (Dinoseb-Trolamine): 389.40 g/mol [4]

Isomerism

A critical structural feature of dinoseb, and consequently dinoseb-trolamine, is the presence of a chiral center at the second carbon of the sec-butyl side chain. This results in optical isomerism, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Commercially produced dinoseb was typically a racemic mixture, containing equal amounts of both (R)- and (S)-enantiomers.[3][4]

Caption: Chemical structures of Dinoseb and Trolamine and their acid-base reaction.

Physicochemical Properties

The properties of dinoseb are well-documented. As a salt, dinoseb-trolamine exhibits different solubility characteristics, although specific quantitative data for the salt form is less readily available. The parent compound, dinoseb, is a dark reddish-brown solid or viscous liquid with a pungent odor.[1]

| Property | Value (Dinoseb) | Source |

| Physical State | Dark brown/reddish solid or viscous liquid | [1] |

| Melting Point | 38–42 °C (100–108 °F) | [2] |

| Water Solubility | 52 mg/L at 25 °C (Slightly soluble) | [5] |

| Organic Solvent Solubility | Soluble in ethanol, ether, toluene, n-heptane | [1] |

| Acidity (pKa) | 4.4 - 4.62 | [2][5] |

| Octanol-Water Partition Coeff. (LogP) | 3.56 - 3.69 | [5] |

The formation of the trolamine salt generally increases the water solubility of dinoseb, which was advantageous for creating aqueous solution formulations for agricultural use.[5]

Synthesis and Formulation

The industrial synthesis of dinoseb is a two-step process rooted in classic aromatic chemistry. The causality behind this pathway is the need to first install the alkyl group before nitration to control the regioselectivity of the highly activating nitro groups.

-

Alkylation of Phenol: Phenol is reacted with 1-butene under acidic conditions (e.g., using a Lewis acid catalyst). The acid protonates the alkene, forming a more stable secondary carbocation, which then acts as an electrophile in a Friedel-Crafts alkylation reaction with the phenol ring to produce 2-(sec-butyl)phenol.[2]

-

Nitration: The resulting 2-(sec-butyl)phenol is then subjected to double nitration using a mixture of concentrated nitric acid and sulfuric acid.[2][3] The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which subsequently attacks the activated phenol ring at the ortho and para positions relative to the hydroxyl group, yielding 2-(sec-butyl)-4,6-dinitrophenol (dinoseb).[2]

Dinoseb-trolamine is then prepared by a simple acid-base neutralization reaction between dinoseb and triethanolamine.

Caption: Synthetic pathway for Dinoseb-Trolamine production.

Mechanism of Action: A Tale of Two Toxicities

The primary toxicity of dinoseb stems from its potent activity as an uncoupler of oxidative phosphorylation .[1][2][3][4] This mechanism is fundamental to understanding its herbicidal efficacy and its severe toxicity in non-target organisms, including mammals.

Uncoupling of Oxidative Phosphorylation

In cellular respiration, the electron transport chain pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. This proton-motive force is the energy source that ATP synthase uses to convert ADP to ATP. Dinoseb, being a lipophilic weak acid, disrupts this process.[2]

-

Proton Shuttling: In the proton-rich intermembrane space, the anionic dinoseb molecule readily accepts a proton.

-

Membrane Diffusion: The now-neutral, protonated dinoseb diffuses across the inner mitochondrial membrane into the matrix.

-

Proton Release: In the alkaline environment of the matrix, it releases the proton, reverting to its anionic form.

-

Cycle Repeats: The anion returns to the intermembrane space to repeat the cycle.

This shuttling of protons dissipates the proton gradient, effectively "uncoupling" electron transport from ATP synthesis.[1][2] The cell continues to burn fuel and consume oxygen at a high rate in a futile attempt to re-establish the gradient, but energy is lost as heat instead of being captured in ATP. This leads to hyperthermia, a key symptom of dinoseb poisoning.[5]

Caption: Dinoseb uncouples oxidative phosphorylation by shuttling protons.

Induction of Apoptosis

More recent research has elucidated a secondary mechanism involving the endoplasmic reticulum (ER). Exposure to dinoseb induces an ER-mediated release of calcium (Ca²⁺), leading to elevated intracellular calcium levels.[2] This calcium overload triggers the activation of caspases, a family of proteases that are central executioners of apoptosis (programmed cell death).[2] This pathway contributes to the cellular damage and neurodegeneration observed in dinoseb toxicity.[2]

Toxicological Profile

Dinoseb is classified as highly toxic to humans and animals (Toxicity Category I).[1] Its ability to readily cross biological membranes, including the placental and blood-brain barriers, underlies its systemic and devastating effects.[2]

| Parameter | Value / Observation | Species | Source |

| Acute Oral LD₅₀ | 40–60 mg/kg | Rat | [1] |

| Acute Oral LD₅₀ | 5–50 mg/kg (estimated) | Human | [2] |

| Acute Dermal LD₅₀ | 100-200 mg/kg | Guinea Pig | [5] |

| Primary Hazard | Developmental Toxicity (Teratogen) | Rabbit, Human | [1][2] |

| Other Key Hazards | Male Sterility, Cataracts, Carcinogenicity (limited evidence) | Laboratory Animals | [1] |

| Acute Symptoms | Fatigue, sweating, headache, nausea, fever, hyperthermia | Human | [2] |

The most significant risk identified during its use was developmental toxicity. Exposure to pregnant women, even at low levels, was linked to a high risk of birth defects, particularly affecting the neurological and skeletal systems.[1] This finding was the primary driver for its emergency suspension and subsequent ban.[1] Furthermore, studies in laboratory animals have shown it can cause male sterility and cataracts.[1]

Experimental Protocol: In Vitro Assessment of Mitochondrial Uncoupling

To provide a self-validating system for confirming the primary mechanism of action, researchers can employ an in vitro mitochondrial respiration assay. The causality behind this protocol is that an uncoupler will increase oxygen consumption in the presence of a substrate but will prevent ATP synthesis.

Objective: To measure the effect of dinoseb-trolamine on the rate of oxygen consumption in isolated mitochondria.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration buffer (e.g., mannitol, sucrose, KH₂PO₄, HEPES, EGTA)

-

Substrate (e.g., succinate, glutamate/malate)

-

ADP solution

-

Dinoseb-trolamine stock solution (in DMSO or ethanol)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (a standard uncoupler, positive control)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Methodology:

-

Chamber Preparation: Calibrate the respirometer according to the manufacturer's instructions. Add 2 mL of respiration buffer to the chamber and allow it to equilibrate to 37°C.

-

Mitochondria Addition: Add a standardized amount of isolated mitochondria (e.g., 0.5 mg/mL) to the chamber. Allow the baseline oxygen consumption rate (State 1 respiration) to stabilize.

-

Substrate Addition: Add the respiratory substrate (e.g., 10 mM succinate) to initiate electron transport. This will establish State 2 respiration.

-

State 3 Respiration: Add a saturating amount of ADP (e.g., 2.5 mM) to stimulate ATP synthesis. This induces State 3 respiration, characterized by a rapid increase in oxygen consumption.

-

State 4 Respiration: Once all the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (resting state).

-

Inhibitor Addition (Optional Control): Add oligomycin (e.g., 2 µg/mL) to inhibit ATP synthase. This will dramatically reduce oxygen consumption, confirming that respiration is coupled to ATP synthesis.

-

Test Compound Addition: Titrate small amounts of dinoseb-trolamine into the chamber. An uncoupling effect will be observed as a dose-dependent increase in the oxygen consumption rate, even in the absence of ADP or presence of oligomycin.

-

Positive Control: In a separate run, use FCCP as a positive control to achieve maximal uncoupled respiration.

Data Analysis: The key indicator of uncoupling is a significant increase in oxygen consumption after the addition of dinoseb-trolamine, bypassing the normal control exerted by ATP synthase. This directly validates its role in dissipating the proton gradient.

Conclusion

Dinoseb-trolamine, as a salt of dinoseb, shares its profound biological activity, primarily as a potent uncoupler of oxidative phosphorylation. While its formulation offered practical advantages for its now-obsolete use as a herbicide, its severe toxicological profile, especially its teratogenicity, makes it a significant environmental and human health hazard. Understanding its precise chemical structure and multi-faceted mechanism of action is crucial for toxicological assessment, environmental remediation, and provides a valuable, albeit cautionary, case study for professionals in chemical and drug development.

References

-

Pesticide Fact Sheet: Dinoseb . (1986). United States Environmental Protection Agency. [Link]

-

Dinoseb - Wikipedia . Wikipedia. [Link]

-

Dinoseb trolamine . AERU - University of Hertfordshire. [Link]

-

Dinoseb (Ref: HOE 26150) . AERU - University of Hertfordshire. [Link]

-

Dinoseb | C10H12N2O5 | CID 6950 . PubChem - National Institutes of Health. [Link]

-

Screening assessment dinoseb . (2021). Government of Canada. [Link]

-

Dinoseb-trolamine | C16H27N3O8 | CID 22929 . PubChem - National Institutes of Health. [Link]

Sources

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dinoseb in Water Samples

Abstract

This application note details a highly selective and sensitive method for the determination of Dinoseb in various water matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Dinoseb, a dinitrophenol herbicide, is a persistent environmental contaminant with significant toxicity, making its monitoring in water sources crucial.[1][2] While its use has been banned in many countries, its persistence necessitates reliable analytical methods for environmental and public health surveillance.[1][2] This protocol employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The methodology presented is designed for researchers and environmental scientists, providing a self-validating system that ensures accuracy, precision, and trustworthiness in analytical results.

Introduction: The Rationale for Dinoseb Monitoring

Dinoseb (2-sec-butyl-4,6-dinitrophenol) was historically used as a herbicide and fungicide.[3] Its primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy synthesis, leading to high acute toxicity.[2] Due to adverse health effects and environmental concerns, its registration has been canceled in major regions, including the United States, Canada, and the European Union.[1][2] However, Dinoseb is environmentally persistent, characterized by slow hydrolysis and biodegradation in water, which can lead to its long-range transport and potential for chronic exposure.[2]

Regulatory bodies have established maximum allowable concentration levels for Dinoseb in drinking water, requiring analytical methods capable of detecting part-per-trillion (ppt) or nanogram-per-liter (ng/L) levels.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this task.[1][4] Its inherent selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the confident identification and quantification of target analytes at trace levels, even in complex environmental matrices.[5][6] This note provides a comprehensive protocol, explaining the causality behind each step to ensure robust and reproducible results.

Table 1: Physicochemical Properties of Dinoseb

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 88-85-7 | [2] |

| Molecular Formula | C₁₀H₁₂N₂O₅ | [2] |

| Molecular Weight | 240.24 g/mol | [2] |

| Physical State | Yellow crystals or orange solid | [2] |

| Water Solubility | 52 mg/L (at 25°C) | OECD 2007 |

| pKa | 4.62 | OECD 2007 |

Principle of the Method

The analytical workflow is designed to isolate Dinoseb from the aqueous matrix, separate it from potential interferences, and detect it with high specificity and sensitivity.

-

Sample Preparation - Solid-Phase Extraction (SPE): Water samples are first acidified. This is a critical step; Dinoseb is a weak acid (pKa ≈ 4.62), and lowering the pH to ~3 ensures it is in its neutral, protonated form. This state significantly enhances its affinity for the non-polar C18 sorbent used in the SPE cartridge, maximizing retention and recovery. The SPE process serves the dual purpose of concentrating the analyte from a large sample volume and removing water-soluble interferences.[7][8]

-

LC Separation: The concentrated extract is injected into a reversed-phase HPLC system. A C18 column is used to separate Dinoseb from other co-extracted compounds based on hydrophobicity.[1][9][10][11] A gradient elution, starting with a high percentage of aqueous mobile phase and ramping up the organic mobile phase, ensures that matrix components are washed away before the analyte elutes as a sharp, well-defined peak.

-

MS/MS Detection: The column effluent is directed to an electrospray ionization (ESI) source operating in negative ion mode.[1][9][11][12] The phenolic hydroxyl group of Dinoseb is readily deprotonated, forming a stable [M-H]⁻ precursor ion (m/z 239). This precursor ion is isolated in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole, and specific product ions are monitored in the third quadrupole.[1][6] This MRM process provides two layers of mass filtering, drastically reducing chemical noise and ensuring that the detected signal is unequivocally from Dinoseb.

Diagram 1: Overall analytical workflow for Dinoseb detection.

Materials, Reagents, and Instrumentation

Reagents and Standards

-

Dinoseb analytical standard (≥99.5% purity)

-

Dinoseb-¹³C₆ isotopic standard (for internal standard method, optional but recommended)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid or Acetic acid (LC-MS grade)

-

Hydrochloric acid (for pH adjustment)

-

Nitrogen gas (high purity)

Consumables

-

Solid-Phase Extraction (SPE) cartridges: C18, 500 mg, 6 mL

-

Syringe filters: 0.22 µm PTFE

-

Amber glass bottles for sample collection

-

Volumetric flasks and pipettes

-

Autosampler vials, caps, and septa

Instrumentation

-

LC System: Agilent 1290 Infinity Series or equivalent UHPLC/HPLC system.[1]

-

MS System: Agilent 6495 Triple Quadrupole LC/MS or equivalent tandem mass spectrometer.[1]

-

SPE Manifold: Vacuum manifold for processing multiple SPE cartridges.

-

Evaporation System: Nitrogen evaporator with temperature control.

-

pH Meter

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Rationale: Accurate quantification relies on a precisely prepared calibration curve. Working in a solvent that mimics the initial mobile phase composition prevents peak distortion upon injection.

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of Dinoseb standard into a 100 mL amber volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.

-

Working Stock Solution (1 µg/mL): Pipette 1 mL of the primary stock solution into a 100 mL volumetric flask and dilute to volume with methanol.

-

Calibration Standards (0.5 to 100 ng/L): Perform serial dilutions of the working stock solution with 90:10 (v/v) water:methanol containing 0.1% acetic acid. Prepare a minimum of 6 calibration points to cover the desired quantification range.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

Rationale: This protocol is essential for concentrating Dinoseb to detectable levels and removing matrix components that could interfere with ionization (ion suppression/enhancement).

Diagram 2: Step-by-step Solid-Phase Extraction (SPE) protocol.

-

Sample Collection: Collect approximately 550 mL of water in a pre-cleaned amber glass bottle. Store at 4°C until analysis.

-

Filtration: Filter the sample through a 0.7 µm glass fiber filter to remove suspended solids.[10]

-

Acidification: Measure 500 mL of the filtered sample and adjust the pH to ~3.0 using dilute HCl.

-

SPE Cartridge Conditioning:

-

Pass 5 mL of methanol through the C18 cartridge.

-

Pass 5 mL of ultrapure water. Do not allow the sorbent to go dry.[13]

-

-

Sample Loading: Load the 500 mL acidified water sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Washing: After loading, pass 5 mL of ultrapure water through the cartridge to wash away salts and highly polar impurities.[13]

-

Drying: Dry the cartridge under vacuum for at least 20 minutes to remove all residual water.[13]

-

Elution: Elute Dinoseb from the cartridge by passing two 4 mL aliquots of methanol. Collect the eluate in a clean tube.

-

Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of 90:10 (v/v) water:methanol with 0.1% acetic acid. Vortex to mix, then transfer to an autosampler vial. This represents a 500-fold concentration factor.

Protocol 3: Direct Injection (for low-matrix samples)

For cleaner water samples (e.g., drinking water) where high sensitivity is not the primary goal, a direct injection approach can be used for rapid screening.[1]

-

Allow the sample to reach room temperature.

-

Filter approximately 2 mL of the sample directly into an autosampler vial using a 0.22 µm PTFE syringe filter.[1]

-

Inject into the LC-MS/MS system.

LC-MS/MS Analytical Conditions

The following parameters have been optimized for the sensitive detection of Dinoseb. It is crucial to verify these on the specific instrument being used.

Table 2: Liquid Chromatography (LC) Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Analytical Column | Agilent ZORBAX Eclipse Plus C18, HD, 2.1 × 100 mm, 1.8 µm[1] | Provides excellent resolution and peak shape for acidic herbicides. |

| Mobile Phase A | 0.1% Acetic Acid in Water[1][12] | Promotes deprotonation for negative mode ESI. |

| Mobile Phase B | Acetonitrile[1] | Strong organic solvent for efficient elution. |

| Flow Rate | 0.3 mL/min[1] | Compatible with ESI source and provides good efficiency. |

| Column Temperature | 40 °C[1] | Ensures reproducible retention times and reduces viscosity. |

| Injection Volume | 20 µL[1] | Balances sensitivity with potential matrix effects. |

| Gradient Program | Time (min) | %B |

| 0.0 | 5 | |

| 1.0 | 5 | |

| 8.0 | 100 | |

| 10.0 | 100 |

| Post Time | 2 minutes | Allows column to re-equilibrate for the next injection. |

Table 3: Mass Spectrometry (MS/MS) Parameters | Parameter | Setting | Rationale | | :--- | :--- | :--- | | Ionization Mode | ESI, Negative[1][12] | Dinoseb readily forms a stable [M-H]⁻ ion. | | Nebulizer Pressure | 40 psig[1] | Optimal for aerosol generation. | | Drying Gas Temp. | 200 °C[1] | Efficient desolvation of the ESI plume. | | Drying Gas Flow | 12 L/min[1] | | | Sheath Gas Temp. | 400 °C[1] | | | Sheath Gas Flow | 12 L/min[1] | | | Capillary Voltage | 2000 V[1] | | | MRM Transitions | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | | | Dinoseb (Quantifier) | 239.0 | 163.0 | 15 | | | Dinoseb (Qualifier) | 239.0 | 107.0 | 30 |

Note: MRM parameters are derived from Agilent Application Note 5991-5689EN and should be optimized on the instrument in use.[1]

Data Analysis and Quality Control

Trustworthiness in analytical chemistry is built on a self-validating system. The following criteria must be met for confident reporting.

-

Identification: A positive identification of Dinoseb requires:

-

The retention time of the analyte peak must be within ±2.5% of the retention time of a calibration standard.

-

Both the quantifier and qualifier MRM transitions must be present with a signal-to-noise ratio (S/N) > 3.

-

The ion ratio (Qualifier Peak Area / Quantifier Peak Area) in the sample must be within ±30% of the average ion ratio from the calibration standards.[6]

-

-

Quantification:

-

The quantifier peak must have an S/N ratio > 10.

-

The concentration is calculated from the linear regression of the calibration curve (r² > 0.995).

-

-

Quality Control:

-

Method Blank: A blank sample (ultrapure water) processed through the entire procedure with each batch. It must be free of Dinoseb contamination.[14]

-

Laboratory Control Sample (LCS): A blank sample spiked with a known concentration of Dinoseb. The recovery must fall within established limits (e.g., 70-130%) to verify method accuracy.[14]

-

Matrix Spike/Spike Duplicate: A pair of environmental samples spiked with a known concentration of Dinoseb. This assesses matrix effects and method precision.

-

Conclusion

The LC-MS/MS method presented here provides a reliable and robust protocol for the trace-level determination of Dinoseb in water samples. By combining an optimized Solid-Phase Extraction procedure with the high selectivity of tandem mass spectrometry, this method can achieve the low detection limits required to meet global regulatory standards. The detailed explanation of the rationale behind each step, coupled with stringent quality control criteria, ensures that the data generated is both accurate and defensible, making it suitable for environmental monitoring, regulatory compliance, and research applications.

References

-

Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood. PubMed. Available at: [Link]

-

Development and validation of MRM analysis of pesticide metabolites for the environmental safety assessment of biobeds disposal. Analytical Methods (RSC Publishing). Available at: [Link]

-

Application of liquid chromatography with mass spectrometry combined with photodiode array detection and tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

-

Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu. Available at: [Link]

-

Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. Available at: [Link]

-

An Efficient LC–HRMS-Based Approach to Evaluate Pesticide Contamination in Water Bodies with Measurement Uncertainty Considerations. MDPI. Available at: [Link]

-

Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS. Shimadzu Scientific Instruments. Available at: [Link]

-

Determination of pesticides in water by LC-MS/MS. CABI Digital Library. Available at: [Link]

-

Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. Agilent Technologies. Available at: [Link]

-

Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. ResearchGate. Available at: [Link]

-

Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. LabRulez LCMS. Available at: [Link]

-

Screening assessment dinoseb. Canada.ca. Available at: [Link]

-

Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. MDPI. Available at: [Link]

-

Solid-phase microextraction for herbicide determination in environmental samples. ResearchGate. Available at: [Link]

-

Screening of Alkanocarboxylic and Phenolic Herbicides in Water Samples by Means of Derivatization-Based Gas Chromatography. Polish Journal of Environmental Studies. Available at: [Link]

-

Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. EPA. Available at: [Link]

-

Shimadzu Pesticide MRM Library Support for LC/MS/MS. Shimadzu Scientific Instruments. Available at: [Link]

-

Prioritization, Identification, and Quantification of Emerging Contaminants in Recycled Textiles Using Non-Targeted and Suspect Screening. ACS Publications. Available at: [Link]

-

Determination of Chlorinated Phenoxyacid Herbicides in Water and Sediment by Solid Phase Extraction and High-Performance Liquid Chromatography. Defense Technical Information Center. Available at: [Link]

Sources

- 1. hpst.cz [hpst.cz]

- 2. Screening assessment dinoseb - Canada.ca [canada.ca]

- 3. pjoes.com [pjoes.com]

- 4. ba333.free.fr [ba333.free.fr]

- 5. Development and validation of MRM analysis of pesticide metabolites for the environmental safety assessment of biobeds disposal - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. mdpi.com [mdpi.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. researchgate.net [researchgate.net]

- 12. lcms.labrulez.com [lcms.labrulez.com]

- 13. An Efficient LC–HRMS-Based Approach to Evaluate Pesticide Contamination in Water Bodies with Measurement Uncertainty Considerations [mdpi.com]

- 14. ssi.shimadzu.com [ssi.shimadzu.com]

Quantitative Analysis of Dinoseb Residues in Soil by Gas Chromatography with Electron Capture Detection (GC-ECD)

An Application Note for Researchers and Scientists

Introduction

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenol herbicide previously used for the selective control of broadleaf weeds in various crops.[1][2] Despite its use being discontinued in many countries, including the United States in 1986, its persistence in soil and potential for groundwater contamination remain a significant environmental and health concern.[1][2] Dinoseb is classified as a highly toxic compound, and its principal mode of action involves the uncoupling of oxidative phosphorylation, interfering with cellular energy synthesis. Given its persistence and toxicity, regulatory bodies and environmental monitoring agencies require sensitive and reliable methods for the quantification of Dinoseb residues in complex matrices like soil.[1]

This application note provides a detailed, field-proven protocol for the determination of Dinoseb in soil samples. The methodology is based on solvent extraction, followed by derivatization to enhance volatility, and subsequent analysis using Gas Chromatography with an Electron Capture Detector (GC-ECD). The Electron Capture Detector is particularly well-suited for this analysis due to its high sensitivity for electrophilic compounds containing nitro functional groups, such as Dinoseb.[3]

Principle of the Method

The analytical workflow involves three critical stages:

-

Extraction: Dinoseb, being a phenolic compound, is acidic. The soil sample is first acidified to ensure Dinoseb is in its non-ionized form, which enhances its solubility in organic solvents. An efficient solvent mixture is then used to extract the analyte from the soil matrix.

-

Derivatization: Phenolic compounds like Dinoseb exhibit poor chromatographic behavior due to the polar hydroxyl group, which can lead to peak tailing and low sensitivity. To overcome this, the extracted Dinoseb is converted into a less polar, more volatile methyl ester derivative using a methylating agent like diazomethane.[4] This step is crucial for successful gas chromatographic analysis.

-

Quantification: The derivatized extract is injected into a gas chromatograph. The components are separated on a capillary column, and the Dinoseb methyl ester is detected by an electron capture detector (ECD). Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known calibration standard.

Materials and Reagents

3.1 Reagents and Standards

-

Dinoseb analytical standard (≥98% purity)

-

Solvents: Acetone, Hexane, Ethyl Ether (pesticide grade or equivalent)

-

Reagent Water: Deionized or distilled, free from organic contaminants

-

Anhydrous Sodium Sulfate (ACS grade): Heat at 400°C for 4 hours to remove organic contaminants.[4]

-

Sulfuric Acid (H₂SO₄), concentrated (ACS grade)

-

Potassium Hydroxide (KOH), pellets (ACS grade)

-

Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

-

Silicic Acid (100 mesh)

-

Carrier Gas: 95% Argon / 5% Methane or Nitrogen, ultra-high purity

-

Carbitol (Diethylene glycol monoethyl ether)

3.2 Glassware and Equipment

-

Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE®)[5][6]

-

Rotary evaporator

-

Concentrator tubes (Kuderna-Danish or similar)

-

Separatory funnels (250 mL) with PTFE stopcocks

-

Glass vials with PTFE-lined caps

-

Analytical balance (0.1 mg sensitivity)

-

pH meter or pH indicator paper

-

Microsyringes

-

Diazomethane generation apparatus[4]

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless injector and an Electron Capture Detector (ECD).

-

GC Column: Fused silica capillary column, 1.8 m x 4 mm ID glass, packed with 5% OV-210 on Gas Chrom Q (100/120 mesh) or equivalent.[4] A modern equivalent would be a 30 m x 0.32 mm ID capillary column with a 0.25 µm film of 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent).

-

Data System: Chromatography data acquisition and processing software.

Detailed Experimental Protocol

Diagram: Analytical Workflow for Dinoseb in Soil

Caption: Workflow for Dinoseb residue analysis in soil.

5.1 Sample Preparation and Extraction

-

Rationale: The initial acidification step is critical to protonate the phenolic hydroxyl group of Dinoseb, converting it to its less polar free acid form, which is readily extractable into an organic solvent like ethyl ether. The subsequent base wash (hydrolysis) removes many co-extracted acidic interferences.[4]

-

Homogenization: Air-dry the soil sample at room temperature and sieve through a 2 mm mesh to remove stones and debris.[1]

-

Weighing: Accurately weigh 20-30 g of the homogenized soil into a 250 mL beaker.

-

Acidification: Create a soil slurry by adding reagent water. Adjust the pH of the slurry to ≤ 2 by slowly adding cold (4°C) sulfuric acid (1:3 v/v H₂SO₄:water).[4] Verify with a pH meter.

-

Extraction: Transfer the acidified slurry to a 250 mL separatory funnel. Perform a liquid-liquid extraction by shaking vigorously for 2 minutes with 60 mL of ethyl ether. Allow the layers to separate.[4]

-

Collect Extract: Drain the lower aqueous layer back into the beaker and pour the upper ether layer through a funnel containing anhydrous sodium sulfate (to remove residual water) into a clean flask.

-

Repeat Extraction: Repeat the extraction process (steps 4-5) two more times with fresh 60 mL portions of ethyl ether, combining all ether extracts.

-

Cleanup (Hydrolysis): Transfer the combined ether extract to a clean separatory funnel and add 40 mL of 37% aqueous KOH. Shake for 2 minutes. This converts Dinoseb to its salt, moving it to the aqueous phase while many neutral impurities remain in the ether. Discard the upper ether phase.[4]

-

Re-extraction: Acidify the aqueous KOH solution to pH ≤ 2 with cold sulfuric acid. Extract the free acid Dinoseb back into ethyl ether using three successive 20 mL portions.[4]

-

Concentration: Combine the final ether extracts, dry with anhydrous sodium sulfate, and concentrate to approximately 1 mL using a rotary evaporator or Kuderna-Danish apparatus.

5.2 Derivatization with Diazomethane

-

Rationale: Derivatization converts the polar, non-volatile Dinoseb into its more volatile methyl ester, which is amenable to GC analysis. Diazomethane is a highly efficient, albeit hazardous, methylating agent for this purpose.[4] (CAUTION: Diazomethane is explosive and carcinogenic. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions).

-

Setup: Generate diazomethane gas from Diazald® using a dedicated diazomethane generation kit according to the manufacturer's instructions.[4]

-

Reaction: Bubble the generated diazomethane gas through the 1 mL sample extract in a concentrator tube for approximately 10 minutes, or until the yellow color of diazomethane persists, indicating the reaction is complete.[4]

-

Quiescence: Stopper the tube and let it stand at room temperature for 20-30 minutes.[4]

-

Destroy Excess Reagent: Add a small amount (0.1-0.2 g) of silicic acid to the tube to destroy any unreacted diazomethane. Wait until the evolution of nitrogen gas ceases.[4]

-

Final Volume: Adjust the final sample volume to 10.0 mL with hexane. The sample is now ready for GC-ECD analysis.[4]

5.3 GC-ECD Analysis

-

Rationale: The temperature program is designed to separate the Dinoseb methyl ester from other potential interferences in the sample extract. The ECD is maintained at a high temperature to prevent condensation and ensure optimal sensitivity.

-

Instrument Setup: Set up the GC-ECD system according to the parameters outlined in Table 1.

-

Calibration: Prepare a series of calibration standards of derivatized Dinoseb in hexane (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/kg). Analyze these standards to generate a calibration curve.

-

Sample Injection: Inject 1-2 µL of the final derivatized sample extract into the GC.

-

Analysis: Acquire the chromatogram and identify the Dinoseb methyl ester peak based on its retention time compared to the calibration standards.

Table 1: Recommended GC-ECD Operating Parameters

| Parameter | Value | Rationale |

| Injector | ||

| Type | Split/Splitless | Allows for a wide range of concentrations. |

| Temperature | 220°C | Ensures rapid volatilization of the derivatized analyte. |

| Column | ||

| Type | 5% OV-210 packed or DB-5 capillary[4] | Provides good separation for chlorinated/nitrated herbicides. |

| Oven Program | ||

| Initial Temperature | 140°C, hold for 6 min | Allows for elution of early eluting compounds. |

| Ramp Rate | 10°C/min | Provides efficient separation of target analytes. |

| Final Temperature | 200°C, hold for 5 min | Ensures all compounds of interest are eluted. |

| Carrier Gas | Ar/CH₄ or N₂ | Standard carrier gases for ECD. |

| Flow Rate | 30 mL/min (packed) or 1-2 mL/min (capillary) | Optimized for column dimensions and efficiency. |

| Detector | ||

| Type | Electron Capture Detector (ECD) | High sensitivity to electronegative nitro groups on Dinoseb.[3] |

| Temperature | 300°C | Prevents condensation and detector fouling. |

Data Analysis and Calculations

-

Identification: The presence of Dinoseb in a sample is confirmed if a peak appears in the chromatogram at the same retention time as the derivatized Dinoseb standard (within a ±0.05 min window).

-

Quantification: The concentration of Dinoseb in the original soil sample is calculated using the calibration curve and the following formula:

Concentration (mg/kg) = (C_inst × V_final) / W_sample

Where:

-

C_inst = Concentration from the instrument calibration curve (mg/L)

-

V_final = Final volume of the extract (L)

-

W_sample = Weight of the initial soil sample (kg)

-

Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure the trustworthiness of the results.[7][8] The following parameters should be assessed.

-

Linearity: A calibration curve with a correlation coefficient (r²) of ≥0.995 should be achieved over the expected concentration range.

-

Accuracy (Recovery): Analyze spiked soil samples (matrix spikes) at three different concentration levels (e.g., 0.05, 0.1, and 0.5 mg/kg).[7] The average recovery should be within 70-120%.[9]

-

Precision: The relative standard deviation (RSD) of replicate analyses (n=5 or more) of a spiked sample should be ≤20%.[9]

-

Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision. Typically determined as the lowest validated spike level (e.g., 0.01 mg/kg).[7]

-

Quality Control Samples: Each analytical batch should include:

-

Method Blank: A clean soil sample carried through the entire process to check for contamination.

-

Laboratory Control Sample (LCS): A clean soil sample spiked with a known concentration of Dinoseb to monitor method performance.

-

Matrix Spike / Matrix Spike Duplicate (MS/MSD): A duplicate field sample spiked with Dinoseb to assess matrix effects on accuracy and precision.

-

Table 2: Typical Method Validation Performance Data

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.995 | 0.998 |

| Accuracy (Recovery) | 70 - 120% | 85 - 105% |

| Precision (RSD) | ≤ 20% | < 15% |

| Limit of Quantification (LOQ) | Reportable | 0.01 mg/kg |

References

-

U.S. Environmental Protection Agency. (1982). Method 615: The Determination of Chlorinated Herbicides in Municipal and Industrial Wastewater. [Link]

-

Kaake, R. H., Roberts, D. J., Stevens, T. O., Crawford, R. L., & Crawford, D. L. (1992). Bioremediation of soils contaminated with the herbicide 2-sec-butyl-4,6-dinitrophenol (Dinoseb). Applied and Environmental Microbiology, 58(5), 1683–1689. [Link]

-

Government of Canada. (2021). Screening assessment dinoseb. [Link]

-

Gao, J. P., Maguhn, J., Kettrup, A., & Schramm, K. W. (2013). To Identify the Important Soil Properties Affecting Dinoseb Adsorption with Statistical Analysis. The Scientific World Journal, 2013, 175319. [Link]

-

Extension Toxicology Network (EXTOXNET). (1996). Pesticide Information Profile: Dinoseb. [Link]

-

U.S. Geological Survey. (2001). Methods of Analysis—Determination of Pesticides in Sediment Using Gas Chromatography/Mass Spectrometry. [Link]

-

Gao, J. P., et al. (2013). To Identify the Important Soil Properties Affecting Dinoseb Adsorption with Statistical Analysis. ResearchGate. [Link]

-

Gardner, R. C., & McKellar, R. L. (1980). A method to determine dinoseb residues in crops and soil by gas chromatography. Journal of Agricultural and Food Chemistry, 28(2), 258-261. [Link]

-

Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

-

Zygmunt, B., & Wolska, L. (2004). Screening of Alkanocarboxylic and Phenolic Herbicides in Water Samples by Means of Derivatization-Based Gas Chromatography. Polish Journal of Environmental Studies, 13(3), 341-347. [Link]

-

El-Saeid, M. H., & Al-Dosari, M. S. (2014). Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC-MSMS. Advances in Environmental Biology, 8(1), 1-13. [Link]

-

Wang, S., et al. (2023). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry, 71(27), 10237–10247. [Link]

-

Sanusi, A., et al. (2005). Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives. ResearchGate. [Link]

-

Hazra, S., et al. (2018). Standardization and Validation of Method for Estimation of Four Insecticide Residues in Soil and Water Matrices by Liquid Chromatographic Technique. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (1995). Method 8085: Compound-Independent Elemental Quantitation of Pesticides by Gas Chromatography with Atomic Emission Detection (GC/AED). [Link]

-

Phenomenex. (n.d.). Persistent Organic Pollutants by GC - Application Guide. [Link]

-

Adetunji, A. T., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. [Link]

-

U.S. Environmental Protection Agency. (2006). Routine Analysis of Pesticides in Soil/Sediment Samples by GC/ECD. [Link]

-

European Commission Directorate-General for Health and Food Safety. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. [Link]

-

Lopez-Avila, V., et al. (1986). Single-laboratory Validation of EPA Method 8150 for the Analysis of Chlorinated Herbicides in Hazardous Waste. [Link]

-

SWA Environmental Consultants & Engineers. (n.d.). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. [Link]

-

U.S. Environmental Protection Agency. (2015). Famoxadone. Preliminary Work Plan. [Link]

Sources

- 1. To Identify the Important Soil Properties Affecting Dinoseb Adsorption with Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - DINOSEB [extoxnet.orst.edu]

- 3. gcms.cz [gcms.cz]

- 4. epa.gov [epa.gov]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. researchgate.net [researchgate.net]

- 7. aensiweb.com [aensiweb.com]

- 8. swaenviro.com [swaenviro.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Unraveling the Anaerobic Degradation Pathways of Dinoseb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenolic herbicide that was once widely used for broadleaf weed control.[1] Due to its high toxicity, including the potential to cause male sterility and birth defects, its use has been banned or restricted in many countries.[2] Dinoseb's primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[2] The persistence of Dinoseb in soil and water environments poses a significant environmental and health risk, necessitating a thorough understanding of its fate and degradation.[1] While aerobic degradation of Dinoseb has been documented, anaerobic degradation pathways are crucial for its removal in oxygen-depleted environments such as saturated soils, sediments, and groundwater. This application note provides a detailed overview of the known anaerobic degradation pathways of Dinoseb, methodologies for their investigation, and analytical protocols for monitoring the process.

The Anaerobic Degradation Cascade of Dinoseb

The anaerobic biodegradation of Dinoseb is a multi-step process primarily initiated by the reduction of its nitro functional groups. This transformation is carried out by a variety of anaerobic microorganisms, with Clostridium bifermentans KMR-1 being a key identified species capable of this degradation through cometabolism.[3][4] The degradation does not typically proceed with Dinoseb as the sole carbon and energy source; rather, it requires the presence of a fermentable carbon source to drive the metabolic activity of the microorganisms.[3]

The initial and most critical step in the anaerobic breakdown of Dinoseb is the sequential reduction of the two nitro groups (-NO₂) to amino groups (-NH₂). This transformation is catalyzed by nitroreductase enzymes, which are common in anaerobic bacteria. The reduction proceeds through nitroso and hydroxylamino intermediates, although these are often transient and not readily detected. The resulting products are mono-amino and di-amino derivatives of Dinoseb.

Following the reduction of the nitro groups, the subsequent step in the pathway involves the replacement of the newly formed amino groups with hydroxyl (-OH) groups.[5] This deamination and hydroxylation process can lead to the formation of various aminophenolic and dihydroxylated intermediates. Depending on the pH and redox potential of the environment, these intermediates may exist in equilibrium with their corresponding quinone or hydroquinone forms.[5]

While the initial reductive and substitution reactions are relatively well-understood, the subsequent anaerobic cleavage of the aromatic ring of these hydroxylated intermediates is a more complex process and an area of ongoing research. In general, the anaerobic breakdown of aromatic rings proceeds via reduction of the ring to form alicyclic compounds, followed by hydrolytic cleavage, in contrast to the oxygenase-catalyzed cleavage that occurs under aerobic conditions.

The complete mineralization of Dinoseb under strictly anaerobic conditions is often slow and incomplete. Studies have shown that while a significant portion of the Dinoseb carbon can be converted to CO₂, a substantial fraction may remain as recalcitrant organic intermediates.[3] However, a sequential anaerobic-aerobic treatment strategy has been shown to be effective, where the anaerobic phase transforms Dinoseb into more biodegradable intermediates, which are then more readily mineralized to CO₂ by aerobic microorganisms.[3]

Experimental Protocols

Protocol 1: Anaerobic Soil Microcosm Study

This protocol outlines the setup of anaerobic soil microcosms to study the degradation of Dinoseb in a controlled laboratory setting. The rationale behind this experimental design is to simulate the anoxic conditions of contaminated soil and monitor the disappearance of the parent compound and the appearance of its degradation products over time.

Materials:

-

Dinoseb-contaminated soil or pristine soil to be spiked.

-

Sterile serum bottles (160 mL) with butyl rubber stoppers and aluminum crimp seals.

-

Anaerobic glove box or chamber (e.g., with an atmosphere of N₂:CO₂:H₂ in a ratio of 85:10:5).

-

Sterile, anaerobic mineral salts medium (e.g., containing K₂HPO₄, KH₂PO₄, NH₄Cl, MgSO₄·7H₂O, CaCl₂·2H₂O, and a trace element solution).

-

A suitable carbon source for cometabolism (e.g., glucose, lactate, or a complex organic substrate like potato starch).[1]

-

Dinoseb stock solution in a water-miscible solvent (e.g., methanol).

-

Syringes and needles for additions and sampling.

-

Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS) for analysis.

Procedure:

-

Soil Preparation: If using pristine soil, pass it through a 2-mm sieve to ensure homogeneity. If using contaminated soil, homogenize it thoroughly. Characterize the soil properties (pH, organic matter content, texture).

-

Microcosm Setup (inside an anaerobic chamber):

-

Add a known amount of soil (e.g., 50 g dry weight equivalent) to each serum bottle.

-

If spiking, add the Dinoseb stock solution to achieve the desired initial concentration. Allow the solvent to evaporate in a fume hood before transferring to the anaerobic chamber.

-

Add the anaerobic mineral salts medium to create a soil slurry. The volume of the medium should be sufficient to saturate the soil and create a headspace.

-

Add the co-substrate (e.g., glucose to a final concentration of 1 g/L) to the experimental bottles.

-

Prepare control microcosms:

-

Abiotic control: Autoclaved soil to account for non-biological degradation.

-

No co-substrate control: To demonstrate the necessity of a carbon source for cometabolism.

-

No Dinoseb control: To monitor background microbial activity.

-

-

-

Incubation:

-

Seal the bottles with butyl rubber stoppers and aluminum crimps.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C).

-

-

Sampling and Analysis:

-

At regular time intervals, sacrifice triplicate bottles for each treatment.

-

Collect soil and aqueous phase samples for analysis.

-

Extract Dinoseb and its metabolites from the samples using an appropriate solvent (e.g., ethyl acetate or acetonitrile).[5]

-

Analyze the extracts using LC-MS/MS or GC-MS to quantify the concentrations of Dinoseb and its degradation products.

-

Protocol 2: Analytical Method for Dinoseb and its Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of Dinoseb and its primary amino- and hydroxylated metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The high selectivity and sensitivity of LC-MS/MS make it ideal for detecting and quantifying these compounds in complex environmental matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6]

-

Mobile Phase A: 0.1% acetic acid in water.[6]

-

Mobile Phase B: Acetonitrile.[6]

-

Gradient: A suitable gradient program to separate the analytes (e.g., starting with a low percentage of B, ramping up to a high percentage, and then re-equilibrating).

-

Flow Rate: 0.3 mL/min.[6]

-

Column Temperature: 40°C.[6]

-

Injection Volume: 5-20 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[7]

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Dinoseb and its expected metabolites. These transitions need to be optimized for each compound using analytical standards.

-

Dinoseb: Precursor ion (m/z) and product ions (m/z) to be determined empirically.

-

Amino-Dinoseb: Precursor ion (m/z) and product ions (m/z) to be determined empirically.

-

Hydroxylated-Dinoseb: Precursor ion (m/z) and product ions (m/z) to be determined empirically.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantification:

-

Prepare calibration standards of Dinoseb and its available metabolites in a clean solvent or matrix-matched standards.

-

Generate a calibration curve by plotting the peak area against the concentration of each analyte.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

The rate of anaerobic degradation of Dinoseb can vary significantly depending on environmental conditions and the microbial consortium present. The following table summarizes key quantitative findings from the literature.

| Parameter | Value | Conditions | Reference |

| Degradation Rate | Degraded to below 0.5 mg/L within 96 hours | Clostridium bifermentans KMR-1, in the presence of a fermentable carbon source. | [3] |

| Mineralization (Anaerobic) | 7.2% of ¹⁴C-labeled Dinoseb evolved as ¹⁴CO₂ | Anaerobic culture of Clostridium bifermentans KMR-1. | [3] |

| Mineralization (Anaerobic-Aerobic) | 38.9% of initial ¹⁴C evolved as ¹⁴CO₂ | Anaerobic degradation products subsequently incubated with aerobic soil bacteria. | [3] |

| Field Half-life (General) | 5 to 31 days | Varies with soil type and conditions. | [8] |

Conclusion

The anaerobic degradation of Dinoseb is a critical process for the natural attenuation of this toxic herbicide in anoxic environments. The primary pathway involves the cometabolic reduction of the nitro groups to amino groups by microorganisms such as Clostridium bifermentans KMR-1, followed by deamination and hydroxylation. While the initial steps are well-documented, further research is needed to fully elucidate the enzymatic mechanisms of anaerobic ring cleavage of the resulting intermediates. The protocols outlined in this application note provide a robust framework for investigating these pathways and assessing the bioremediation potential of contaminated sites. A comprehensive understanding of these processes is essential for developing effective strategies to mitigate the environmental impact of Dinoseb.

References

-

Hammill, T. B., & Crawford, R. L. (1996). Degradation of 2-sec-butyl-4,6-dinitrophenol (dinoseb) by Clostridium bifermentans KMR-1. Applied and Environmental Microbiology, 62(5), 1842–1846. [Link]

-

Badanthadka, M., & Mehendale, H. M. (2014). Dinoseb. In Encyclopedia of Toxicology (Third Edition) (pp. 235-237). Academic Press. [Link]

-

Kaake, R. H., Roberts, D. J., Stevens, T. O., Crawford, R. L., & Crawford, D. L. (1992). Bioremediation of soils contaminated with the herbicide 2-sec-butyl-4,6-dinitrophenol (dinoseb). Applied and Environmental Microbiology, 58(5), 1683–1689. [Link]

-

Kaake, R. H., Crawford, D. L., & Crawford, R. L. (1995). Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions. Biodegradation, 6(4), 329–337. [Link]

-

Li, H., Jiku, F., & Juhasz, A. L. (2017). Degradation kinetics and chloropicrin formation during aqueous chlorination of dinoseb. Chemosphere, 186, 132-139. [Link]

-

Nagao, A., Takamiya, K., Sano, Y., & Fukushima, M. (2014). [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 55(5), 203–209. [Link]

-

Shimadzu Corporation. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. [Link]

-

Salla, G. B. F., Bracht, L., de Sá-Nakanishi, A. B., Parizotto, A. V., Bracht, F., Peralta, R. M., & Bracht, A. (2017). Distribution, lipid-bilayer affinity and kinetics of the metabolic effects of dinoseb in the liver. Toxicology and Applied Pharmacology, 329, 259–271. [Link]

-

Agilent Technologies. (2015). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. [Link]

-

Alvarez-Cohen, L., & Speitel Jr, G. E. (1998). Kinetics of Aerobic Cometabolism of Chlorinated Solvents. DTIC. [Link]

- Stevens, T. O., Crawford, R. L., & Crawford, D. L. (1991). Selection and isolation of bacteria capable of degrading dinoseb (2-sec-butyl-4,6-dinitrophenol).

-

LabRulez LCMS. (n.d.). Analysis of 2,4-D, 2,4,5-T, Bromoxynil, and Dinoseb Herbicides in Drinking Water Using the Agilent 6495 Triple Quadrupole LC/MS. [Link]

-

Hammill, T. B., & Crawford, R. L. (1996). Degradation of 2-sec-butyl-4,6-dinitrophenol (dinoseb) by Clostridium bifermentans KMR-1. Applied and Environmental Microbiology, 62(5), 1842-1846. [Link]

-

Chen, Y. R., Yang, C. C., Chen, S. H., & Liu, Y. T. (2021). Kinetics of Cometabolic Transformation of 4-chlorophenol and Phenol Degradation by Pseudomonas putida Cells in Batch and Biofilm Reactors. Water, 13(18), 2548. [Link]

-

Colberg, P. J. (1995). Anaerobic biodegradation of aromatic compounds. In Microbial transformation and degradation of toxic organic chemicals (pp. 35-87). Wiley-Liss, Inc. [Link]

-

Extension Toxicology Network. (1996). Dinoseb. [Link]

-

Testen, A. (2021, November 22). Anaerobic Soil Disinfestation Workshop [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of 2-sec-butyl-4,6-dinitrophenol (dinoseb) by Clostridium bifermentans KMR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hpst.cz [hpst.cz]

- 7. [Use of the analytical method LC-MS/MS for finding dinoseb and dinoterb in agricultural products, livestock products and seafood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EXTOXNET PIP - DINOSEB [extoxnet.orst.edu]

Application Notes and Protocols for Assessing Dinoseb Toxicity In Vitro

Introduction: The Toxicological Profile of Dinoseb

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a synthetic organic compound previously used as a herbicide and pesticide.[1] Despite its efficacy in agriculture, its registration was suspended by the U.S. Environmental Protection Agency (EPA) in 1986 due to significant evidence of toxicity to both humans and wildlife.[2] Understanding the mechanisms of Dinoseb's toxicity is crucial for environmental risk assessment, the development of potential remediation strategies, and ensuring the safety of food and water sources.

The primary mechanism of Dinoseb's toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[2] This process disrupts the production of adenosine triphosphate (ATP), the cell's primary energy currency, leading to a cascade of adverse cellular events. This disruption of energy metabolism can result in increased oxygen consumption, hyperthermia, and ultimately cell death.[3]

Beyond its effects on cellular respiration, Dinoseb has been shown to induce a range of other toxic effects, including:

-

Reproductive and Developmental Toxicity: Studies in animal models have demonstrated that Dinoseb can cause birth defects and other adverse reproductive outcomes.[4][5]

-

Oxidative Stress: The uncoupling of oxidative phosphorylation can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative damage to cellular components such as DNA, proteins, and lipids.

-

Genotoxicity: There is evidence to suggest that Dinoseb may have the potential to damage DNA, although it was not found to be mutagenic in some in vitro assays.[2]

-

Endocrine Disruption: Dinoseb has been identified as a potential endocrine-disrupting chemical, with the ability to interfere with the normal functioning of the endocrine system.[2][6]

Given the multifaceted nature of Dinoseb's toxicity, a battery of in vitro assays is required for a comprehensive assessment of its potential hazards. This guide provides detailed protocols for a selection of key in vitro assays designed to evaluate the cytotoxicity, genotoxicity, oxidative stress potential, and endocrine-disrupting activity of Dinoseb. These protocols are intended for use by researchers, scientists, and drug development professionals engaged in toxicological screening and risk assessment. Adherence to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is recommended to ensure the generation of reliable and internationally accepted data.[1][4][7][8][9]

Section 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[12]

Principle of the MTT Assay

The conversion of MTT to formazan is dependent on the activity of mitochondrial enzymes and the availability of NAD(P)H.[8] Therefore, the MTT assay is a measure of the metabolic activity of the cells, which is often used as an indicator of cell viability. A decrease in the metabolic activity of cells exposed to a toxicant like Dinoseb will result in a decrease in the amount of formazan produced, indicating a cytotoxic effect.

Experimental Workflow for MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol for the MTT Assay

Materials:

-

Cell line (e.g., HepG2, SH-SY5Y, or other relevant cell line)

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

Dinoseb stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

-

-

Treatment with Dinoseb:

-

Prepare serial dilutions of Dinoseb in complete culture medium from the stock solution. The final solvent concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared Dinoseb dilutions to the respective wells. Include a vehicle control (medium with solvent) and a negative control (medium only).

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

-

Solubilization of Formazan:

-

After the incubation with MTT, carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis and Interpretation

The cell viability is calculated as a percentage of the control (untreated or vehicle-treated cells) using the following formula:

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

The results are typically presented as a dose-response curve, plotting cell viability against the concentration of Dinoseb. From this curve, the IC50 value (the concentration of Dinoseb that inhibits 50% of cell viability) can be determined. A lower IC50 value indicates higher cytotoxicity.

| Parameter | Recommended Conditions |

| Cell Line | HepG2 (liver), SH-SY5Y (neuronal), or other relevant line |

| Seeding Density | 1 x 10^4 - 5 x 10^4 cells/well |

| Dinoseb Concentrations | Logarithmic or semi-logarithmic series (e.g., 0.1, 1, 10, 100 µM) |

| Exposure Time | 24, 48, or 72 hours |

| MTT Concentration | 0.5 mg/mL |

| Incubation with MTT | 2 - 4 hours |

| Absorbance Wavelength | 570 nm (reference at 630 nm) |

Section 2: Assessment of Genotoxicity using the Comet Assay

The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA damage in individual eukaryotic cells.[6][13][14][15] It can detect DNA single- and double-strand breaks, alkali-labile sites, and DNA cross-links.

Principle of the Comet Assay

Cells are embedded in a thin layer of agarose on a microscope slide and then lysed to remove membranes and cytoplasm, leaving behind the nuclear DNA as a "nucleoid". The slides are then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid towards the anode, forming a "comet tail". The intensity and length of the comet tail are proportional to the amount of DNA damage.

Experimental Workflow for Comet Assay

Caption: Workflow for the Comet genotoxicity assay.

Detailed Protocol for the Comet Assay

Materials:

-

Cell line

-

Dinoseb

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green, ethidium bromide)

-

Microscope slides

-

Coverslips

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment:

-

Treat cells with various concentrations of Dinoseb for a specific duration. Include positive (e.g., hydrogen peroxide) and negative controls.

-

-

Slide Preparation:

-

Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

-

-

Embedding Cells in Agarose:

-

Harvest the treated cells and resuspend them in PBS.

-

Mix a small volume of the cell suspension (approximately 1 x 10^4 cells) with 0.5% LMPA at 37°C.

-

Quickly pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

-

Place the slides on a cold flat surface to solidify the agarose.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in cold lysis solution.

-

Incubate at 4°C for at least 1 hour.

-

-

Alkaline Unwinding and Electrophoresis:

-

Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

-

Let the slides sit in the buffer for 20-40 minutes to allow for DNA unwinding.

-

Apply a voltage of approximately 25 V and adjust the current to 300 mA.

-

Perform electrophoresis for 20-30 minutes.

-

-

Neutralization and Staining:

-

After electrophoresis, carefully remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.

-

Stain the slides with a DNA staining solution.

-

-

Visualization and Scoring:

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze them using specialized comet scoring software.

-

Data Analysis and Interpretation

Several parameters can be used to quantify DNA damage, including:

-

Tail Length: The distance the DNA migrates from the head of the comet.

-

% DNA in Tail: The percentage of the total DNA that is in the tail.

-

Tail Moment: The product of the tail length and the percentage of DNA in the tail.

An increase in these parameters in Dinoseb-treated cells compared to the control indicates a genotoxic effect.

| Parameter | Recommended Conditions |

| Cell Line | Lymphocytes, fibroblasts, or other relevant lines |

| Dinoseb Concentrations | Non-cytotoxic concentrations determined by MTT assay |

| Exposure Time | 2 - 4 hours |

| Lysis Time | At least 1 hour |

| Alkaline Unwinding | 20 - 40 minutes |

| Electrophoresis | 25 V, 300 mA for 20-30 minutes |

| Scoring | At least 50-100 comets per slide |

Section 3: Assessment of Oxidative Stress using the DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular reactive oxygen species (ROS).[11][16][17][18][19]

Principle of the DCFH-DA Assay

DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Experimental Workflow for DCFH-DA Assay

Caption: Workflow for the DCFH-DA oxidative stress assay.

Detailed Protocol for the DCFH-DA Assay